molecular formula C7H2ClF3N2O4 B147460 4-Chloro-3,5-dinitrobenzotrifluoride CAS No. 393-75-9

4-Chloro-3,5-dinitrobenzotrifluoride

Cat. No. B147460
CAS RN: 393-75-9
M. Wt: 270.55 g/mol
InChI Key: HFHAVERNVFNSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzene ring, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-chloro-3,5-dinitrobenzotrifluoride has been explored through reactions with potassium ethyl dithiocarbonate in dimethylformamide, leading to the formation of disulfide and sulfide compounds . The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the resulting products. The synthesis of related compounds, such as 4-chloro-2,5-difluorobenzoic acid, involves a sequence of reactions including Sandmeyer reaction, bromination, and Grignard reaction, which demonstrates the versatility of chloro- and nitro-substituted benzotrifluorides in organic synthesis .

Molecular Structure Analysis

The molecular structure of derivatives of 4-chloro-3,5-dinitrobenzotrifluoride has been confirmed using various spectroscopic techniques, including NMR, IR, Raman, and mass spectrometry. X-ray crystal structure analysis has been employed to verify the assigned structures of synthesized compounds, providing detailed insights into the molecular geometry and the arrangement of substituents around the benzene core .

Chemical Reactions Analysis

4-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, forming a range of heterocyclic compounds when reacted with five-membered heterocycles . The reactivity is influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, which can facilitate the formation of S-linked and N-substituted heterocycles. The reaction with aniline derivatives has been studied, revealing substituent effects on the reaction rates and mechanisms, such as intramolecular hydrogen bonding and addition-elimination processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3,5-dinitrobenzotrifluoride and its derivatives are closely related to their molecular structures. Hydrogen-bonded framework structures have been observed in some compounds, which can lead to the formation of three-dimensional frameworks with potential applications in material science . The presence of multiple reactive functional groups also makes these compounds suitable building blocks for solid-phase synthesis of various heterocyclic scaffolds, as demonstrated by the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous cycles .

Scientific Research Applications

Nucleophilic Substitution Reactions

4-Chloro-3,5-dinitrobenzotrifluoride has been extensively studied for its behavior in nucleophilic substitution reactions. Asghar et al. (2009) investigated its reaction with substituted anilines in different solvents, revealing significant solvent effects and second-order kinetics in most cases (Asghar, Fathalla, & Hamed, 2009).

Spin-Spin Coupling Constants

Research by Schaefer et al. (1983) focused on the spin-spin coupling constants in benzotrifluoride derivatives, including 4-chloro-3,5-dinitrobenzotrifluoride. This study provided insights into the mechanisms of nuclear spin state transmission in these compounds (Schaefer, Marat, Peeling, & Veregin, 1983).

Synthesis of Novel Compounds

Tudose et al. (2010) utilized 4-chloro-3,5-dinitrobenzotrifluoride for the synthesis of new N-aryloxy-phthalimide derivatives. They characterized these compounds using various spectroscopic methods and conducted a quantitative structure-property relationship (QSPR) study (Tudose et al., 2010).

Antileishmanial Agents

Pitzer et al. (1998) synthesized desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride and evaluated them as potential antileishmanial agents. This research demonstrated the compound's utility in developing treatments for parasitic diseases (Pitzer, Werbovetz, Brendle, & Scovill, 1998).

Meisenheimer Complexes

Foreman and Foster (1969) studied the formation of Meisenheimer-type σ-complexes with 3,5-dinitrobenzotrifluoride and various nucleophiles, including 4-chloro-3,5-dinitrobenzotrifluoride. Their findings contribute to the understanding of aromatic nucleophilic substitution mechanisms (Foreman & Foster, 1969).

Gas Sensing Applications

Lee et al. (2012) explored the use of 2-chloro-3,5-dinitrobenzotrifluoride in fast ethylamine gas sensing. This study highlights the potential of 4-chloro-3,5-dinitrobenzotrifluoride in developing sensitive and rapid gas sensors (Lee, Gwon, Son, & Kim, 2012).

Future Directions

4-Chloro-3,5-dinitrobenzotrifluoride has potential applications in the field of medicinal chemistry. For instance, desnitro analogues of this compound have been synthesized and tested against Leishmania donovani amastigotes in vitro6. Further research and development are needed to explore its full potential.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHAVERNVFNSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Record name 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024781
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline]
Record name 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3285
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

126 °C
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3285
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000134 [mmHg]
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3285
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chloro-3,5-dinitrobenzotrifluoride

CAS RN

393-75-9
Record name 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-3,5-dinitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97IUB50MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

133 to 136 °F (NTP, 1992)
Record name 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

dinitrating said 4-chloro-3-nitrobenzotrifluoride organic layer with a fresh acid mixture of nitric acid, sulfur trioxide, and sulfuric acid to form 4-chloro-3,5-dinitrobenzotrifluoride product, and a partially spent acid mixture containing a portion of said product dissolved therein, said fresh acid mixture containing sufficient nitric acid to effect said nitration and to provide for said mononitration upon recycling of said partially spent acid mixture back to step (a),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation of, for example, trifluralin is carried out by nitrating 1-trifluoromethyl-4-chlorobenzene with nitric acid in the presence of sulfuric acid to give 1-trifluoromethyl-3,5-dinitro-4-chlorobenzene, from which 2,6-dinitro-4-trifluoromethyl-N,N-dipropylaniline is obtained by amination with the secondary amine, di-n-propylamine. This synthesis can be represented by the following reaction scheme: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 4-chloro-3, 5-dinitrobenzotrifluoride product is prepared by adding 1 mole of 4-chloro-3-nitrobenzotrifluoride to a nitrating mixture containing 3.04 moles nitric acid, 10.13 moles sulfuric acid, (59.9 mole percent sulfuric acid) and 3.72 moles water based on the mixture formed by mixing 94 percent (by weight) sulfuric acid in water obtained from a reconcentration process for sulfuric acid with 98 percent (by weight) nitric acid.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3.04 mol
Type
reactant
Reaction Step Two
Quantity
10.13 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.72 mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,5-dinitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-3,5-dinitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Chloro-3,5-dinitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
4-Chloro-3,5-dinitrobenzotrifluoride
Reactant of Route 5
4-Chloro-3,5-dinitrobenzotrifluoride
Reactant of Route 6
4-Chloro-3,5-dinitrobenzotrifluoride

Citations

For This Compound
347
Citations
KK Pitzer, KA Werbovetz, JJ Brendle… - Journal of medicinal …, 1998 - ACS Publications
Desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin) (2), an in vitro microtubule inhibitor of several Leishmania species, have been synthesized from 2-halo-5-(…
Number of citations: 26 pubs.acs.org
T Shi, T Tang, K Qian, F Wang, J Li, Y Cao - Analytica chimica acta, 2009 - Elsevier
This work presents an high-performance liquid chromatography method for the determination of amino acids after precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (…
Number of citations: 42 www.sciencedirect.com
HOM Al-Howsaway, MF Fathalla… - Journal of Chemical …, 2007 - journals.sagepub.com
N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives were prepared by anilino-dechlorination of 4-chloro-3, 5-dinitrobenzotrifluoride. IR, UV and 1 H NMR studies suggested an …
Number of citations: 17 journals.sagepub.com
JJ D'Amico, CC Tung, WE Dahl - The Journal of Organic …, 1977 - ACS Publications
JV-Alkyl-JV-p-tolueiiesulfonyl-2, 4, 6-trmitrobenzenesulfen-amides. A solution of 3.5 mmol of 2, 4, 6-trinitrobenzenesulfenyl chlo-ride in 10 ml of benzene was added to a magnetically …
Number of citations: 12 pubs.acs.org
K Qian, T Tang, T Shi, F Wang, J Li, Y Cao - Analytica Chimica Acta, 2009 - Elsevier
A pre-column derivatization high-performance liquid chromatographic method for glyphosate analysis has been developed. Derivatization of glyphosate was performed with 4-chloro-3,5…
Number of citations: 122 www.sciencedirect.com
QB Lin, LL Che, J Guo, RZ Wang - Food analytical methods, 2014 - Springer
Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination …
Number of citations: 10 link.springer.com
BHM Asghar, MF Fathalla… - International Journal of …, 2009 - Wiley Online Library
The solvent effect on a nucleophilic substitution reaction of 2‐ and 4‐chloro‐3,5‐dinitrobenzotrifluoride with substituted anilines was studied in methanol, acetonitrile, and toluene at 25C…
Number of citations: 16 onlinelibrary.wiley.com
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1976 - ACS Publications
The reaction of sodium or triethylamine salts of disubstituted dithiocarbamic acids with 4-chloro-3, 5-dinitrobenzotrifluoride afforded the unexpected novel title compounds (4-9). The …
Number of citations: 24 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1977 - ACS Publications
The reaction of potassium ethyl or isopropyl dithiocarbonate with 4-chloro-3, 5-dinitrobenzotrifluoride afforded l, 6-dinitro-3, 8-bis (trifluoromethyl) thianthrene (1). Depending on reaction …
Number of citations: 12 pubs.acs.org
J Kehler, A Pueschl, O Dahl - Acta Chemica Scandinavica, 1996 - actachemscand.org
Coupling reagents which are phosphonium or uronium salts derived from 1-hydroxybenzotriazole (HOBt, la, Fig. 1) are much used for peptide synthesis. 1 In order to increase the …
Number of citations: 22 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.